molecular formula C20H24FN3O2 B1654772 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 27227-14-1

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B1654772
CAS RN: 27227-14-1
M. Wt: 357.4 g/mol
InChI Key: GTATVXRFYOQYFS-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The serotonin receptor 5-HT1A ligand 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF) was produced by a simplified method of Le Bars et al. Traditional oil bath heating was compared to microwave heating .


Molecular Structure Analysis

The molecular formula of this compound is C25H27FN4O2 . In LC- (ESI)-MS analysis of p - [ 18 F]MPPF the labelled product was identified with m / z ratio of 435 ( [M + H + ]) .


Chemical Reactions Analysis

The crude reaction mixture consisted of p - [ 18 F]MPPF and 2–4 radioactive by-products eluting after the product fraction, and the reverse-phase HPLC method failed occasionally to separate p - [ 18 F]MPPF from the radioactive by-product with close retention time .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 434.51 .

Mechanism of Action

MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Safety and Hazards

MeOPP produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .

properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-5-3-2-4-18(19)24-14-12-23(13-15-24)11-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTATVXRFYOQYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536647
Record name 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

CAS RN

27227-14-1
Record name 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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